2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride
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Overview
Description
2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.1.1]hexane core provides a rigid and compact framework, which can be advantageous in the design of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride typically involves the construction of the bicyclo[2.1.1]hexane core followed by functionalization. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical processes. The use of continuous flow reactors can enhance the efficiency and yield of the [2+2] cycloaddition reaction. Additionally, the purification and isolation of the final product can be optimized using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group to a halide, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antifungal activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentanes: Another class of rigid bicyclic compounds used as bioisosteres.
Bicyclo[2.2.1]heptanes: Known for their stability and use in drug design.
Uniqueness
2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride is unique due to its specific bicyclic structure, which provides a balance of rigidity and flexibility. This makes it a valuable scaffold for the development of bioactive molecules with enhanced binding properties and stability.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-amino-2-(1-bicyclo[2.1.1]hexanyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6(7(10)11)8-2-1-5(3-8)4-8;/h5-6H,1-4,9H2,(H,10,11);1H |
InChI Key |
SRXQSPQPLLWVPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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